3,3-diethyl-1-(quinolin-3-yl)urea
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Overview
Description
3,3-diethyl-1-(quinolin-3-yl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system attached to a urea moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-1-(quinolin-3-yl)urea typically involves the reaction of 3-aminoquinoline with diethyl carbonate in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the urea linkage. The reaction can be represented as follows:
[ \text{3-aminoquinoline} + \text{diethyl carbonate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-diethyl-1-(quinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure-activity relationship (SAR) studies have shown promise in the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-diethyl-1-(quinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the urea moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The compound’s ability to modulate various cellular pathways makes it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3,3-diethyl-1-(quinolin-2-yl)urea
- 3,3-diethyl-1-(quinolin-4-yl)urea
- 3,3-diethyl-1-(quinolin-6-yl)urea
Uniqueness
3,3-diethyl-1-(quinolin-3-yl)urea is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The position of the urea moiety on the quinoline ring can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological profiles compared to other similar compounds.
Properties
IUPAC Name |
1,1-diethyl-3-quinolin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17(4-2)14(18)16-12-9-11-7-5-6-8-13(11)15-10-12/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJTFYVMMLJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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